molecular formula C9H13N B14309629 cyclooct-4-ene-1-carbonitrile CAS No. 112654-91-8

cyclooct-4-ene-1-carbonitrile

Cat. No.: B14309629
CAS No.: 112654-91-8
M. Wt: 135.21 g/mol
InChI Key: FRCRJGJEOUZQTC-UHFFFAOYSA-N
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Description

Cyclooct-4-ene-1-carbonitrile is an organic compound with the molecular formula C₉H₁₃N. It is a nitrile derivative of cyclooctene, characterized by the presence of a cyano group (-CN) attached to the fourth carbon of the cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclooct-4-ene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclooctene with a cyanating agent such as sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclooct-4-ene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooct-4-ene-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living cells.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-4-ene-1-carbonitrile involves its reactivity with various chemical reagents. The cyano group is a key functional group that participates in nucleophilic addition and substitution reactions. The compound’s reactivity is influenced by the strain in the cyclooctene ring, which makes it more susceptible to chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooct-4-ene-1-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

cyclooct-4-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-8-9-6-4-2-1-3-5-7-9/h1-2,9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCRJGJEOUZQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739375
Record name Cyclooct-4-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112654-91-8
Record name Cyclooct-4-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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